

FTIR Characteristic Peaks of Carbonyl Group in Chalcones: A Comparative Diagnostic Guide

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Compound of Interest

Compound Name: 2-Ethoxy-4'-methylchalcone

CAS No.: 39059-94-4

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Executive Summary For researchers in medicinal chemistry and drug development, the chalcone moiety (1,3-diphenyl-2-propen-1-one) represents a privileged scaffold. However, validating its synthesis via the Claisen-Schmidt condensation requires precise analytical discrimination. This guide provides an in-depth technical comparison of the chalcone carbonyl () spectral signature against its precursors (acetophenones) and structural analogs. The core diagnostic indicator is the bathochromic shift (red shift) of the carbonyl stretching frequency to the $1650 \pm 15 \text{ cm}^{-1}$ region, driven by -conjugation.

The Spectral Signature: Chalcone vs. Alternatives

The infrared spectrum of a chalcone is distinct from saturated ketones or isolated aromatic ketones due to the conjugation of the carbonyl group with the olefinic double bond.

Comparative Spectral Data

The following table contrasts the vibrational modes of chalcones against their synthetic precursors and non-conjugated analogs.

Table 1: Diagnostic FTIR Frequencies of Carbonyl Systems

Compound Class	Structural Feature	C=O Frequency ()	C=C Frequency ()	Diagnostic Note
Chalcone (Target)	-Unsaturated ketone	1640 – 1665 cm^{-1}	1580 – 1610 cm^{-1}	"Red shifted" due to resonance; often appears as a doublet (s-cis/s-trans).
Acetophenone (Precursor)	Aromatic ketone	1680 – 1690 cm^{-1}	N/A (Aromatic C=C only)	Higher frequency due to less extensive conjugation.
Benzaldehyde (Precursor)	Aromatic aldehyde	1695 – 1710 cm^{-1}	N/A	Distinct Fermi resonance doublet (2700–2800 cm^{-1}) for C-H.
Saturated Ketone (Analog)	Non-conjugated	1715 – 1725 cm^{-1}	N/A	Highest frequency; high double-bond character.

Mechanistic Insight: The "Red Shift" Causality

The lowering of the wavenumber in chalcones is not random; it is a direct result of resonance hybridization. The

-electron delocalization reduces the bond order of the carbonyl group from a pure double bond () toward a single bond character ().

- Rule of Thumb: Conjugation with a double bond lowers

by $\sim 30\text{ cm}^{-1}$.^[1] Conjugation with a phenyl ring lowers it further. Chalcones possess both.^[2]
^[3]

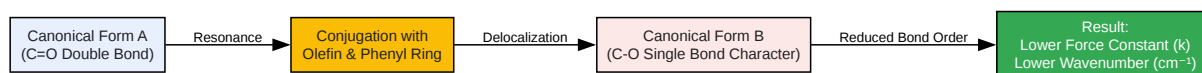


Fig 1. Mechanistic causality of the bathochromic shift in Chalcone FTIR spectra.

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Substituent Effects: Tuning the Peak

In drug discovery, chalcones are rarely unsubstituted. The electronic nature of substituents on the A-ring (acetophenone derived) or B-ring (aldehyde derived) significantly alters the carbonyl peak.

Table 2: Impact of Substituents on Chalcone

Substituent Type	Example Group	Electronic Effect	Observed Shift	(Approx)
Unsubstituted	-H	Baseline	Reference	1665 cm^{-1}
Electron Donating (EDG)	-OCH ₃ , -OH, -NH ₂	+M (Mesomeric)	Decrease (Red Shift)	1640 – 1655 cm^{-1}
Electron Withdrawing (EWG)	-NO ₂ , -Cl	-I / -M	Increase (Blue Shift)*	1665 – 1675 cm^{-1}

- Note on EDGs: Groups like 4-methoxy ($p\text{-OCH}_3$) donate electrons into the ring, enhancing the single-bond character of the carbonyl, thereby lowering the frequency (e.g., to 1652 cm^{-1}).
- Note on EWGs: Strong EWGs destabilize the polarized resonance form, maintaining higher double-bond character.

Experimental Protocol: Synthesis Monitoring

The most practical application of this data is monitoring the Claisen-Schmidt condensation. A successful reaction is marked by the disappearance of the acetophenone peak ($\sim 1685\text{ cm}^{-1}$) and the emergence of the chalcone peak ($\sim 1655\text{ cm}^{-1}$).

Workflow Diagram

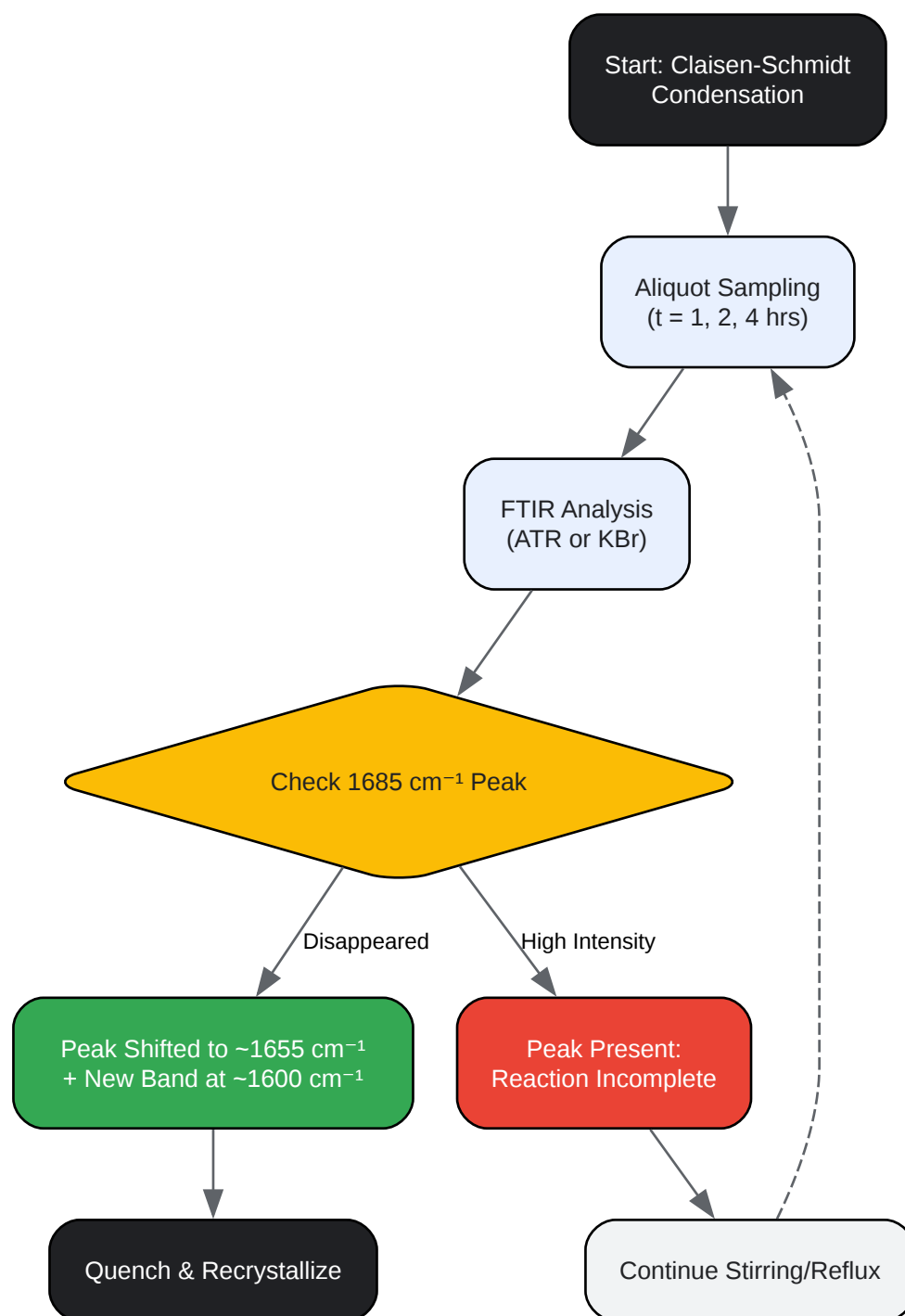


Fig 2. Logic flow for monitoring Chalcone synthesis via FTIR carbonyl shifts.

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Validated Protocol (ATR Method)

This protocol minimizes sample preparation error, ensuring reproducibility.

- Water Interference: If the KBr pellet is hygroscopic, water bands (1640 cm^{-1} bending mode) can overlap with the chalcone carbonyl.
 - Fix: Use ATR or dry the KBr pellet at 110°C before pressing.

References

- Hassan, S. et al. (2022). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. *Molecules*. [[Link](#)]
- Rajalakshmi, R. et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. *Der Pharma Chemica*. [[Link](#)]
- Silverstein, R. M., et al. (2014). *Spectrometric Identification of Organic Compounds*. Wiley. (Standard reference for general carbonyl frequency rules).
- Theivarasu, C. et al. (2021).[2] Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. *Biointerface Research in Applied Chemistry*. [[Link](#)]

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- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
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